(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate
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Overview
Description
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate: is a chemical compound with the molecular formula C17H17Cl2NO2 and a molecular weight of 338.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of two chlorine atoms at positions 3 and 7 on the quinoline ring, as well as a cyclohexanecarboxylate ester group at position 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate typically involves the esterification of (3,7-dichloroquinolin-8-yl)methanol with cyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo substitution reactions makes it a versatile tool for labeling and modifying biomolecules.
Medicine: In medicine, derivatives of this compound have potential applications as therapeutic agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may serve as a lead compound for the development of new drugs.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and dyes. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is primarily related to its interactions with biological targets. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects. The chlorine atoms on the quinoline ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylate ester group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Quinoline: The parent compound of (3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a similar structure to chloroquine but with a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the cyclohexanecarboxylate ester group
Biological Activity
(3,7-Dichloroquinolin-8-yl)methyl cyclohexanecarboxylate is a synthetic organic compound characterized by its unique structure, which includes a quinoline moiety with dichloro substitutions and a methyl ester linked to cyclohexanecarboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.
- Molecular Formula : C17H17Cl2NO2
- Molecular Weight : 348.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific signaling pathways involved in cancer progression. Its structural features enhance its interaction with various biological targets, leading to promising therapeutic applications.
The compound's mechanism of action primarily involves the modulation of apoptotic pathways and inhibition of tumor growth. Notable findings include:
- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
- Protein Interaction : It has been observed to increase the expression of apoptotic proteins such as caspase-3 and tumor suppressor protein P53 while downregulating proliferative markers like VEGF, PCNA, and Ki67 .
In Vitro Studies
A detailed study evaluated the cytotoxic activity of various quinoline derivatives, including this compound. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 3.1 to 23 µg/mL across different cancer cell lines.
- Morphological Changes : Treated cells displayed significant morphological alterations indicative of apoptosis, such as membrane blebbing and chromatin condensation .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3,7-Dichloroquinolin-8-ol | Hydroxyl group instead of ester | Exhibits different solubility and reactivity |
(3,7-Dichloroquinolin-8-yl)methyl 2-phenylacetate | Different acyl group (phenylacetate) | Potentially different biological activity profile |
3-Chloroquinoline | Lacks the dichloro substitution | Simpler structure; less potent against cancer |
The unique halogenation pattern combined with the cyclohexanecarboxylate moiety enhances its biological activity compared to simpler analogs.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- HepG2 Cell Line Study : Demonstrated significant apoptosis induction via caspase activation.
- MCF-7 Cell Line Study : Showed downregulation of Ki67 and PCNA, indicating reduced proliferation rates.
Properties
CAS No. |
89536-07-2 |
---|---|
Molecular Formula |
C17H17Cl2NO2 |
Molecular Weight |
338.2 g/mol |
IUPAC Name |
(3,7-dichloroquinolin-8-yl)methyl cyclohexanecarboxylate |
InChI |
InChI=1S/C17H17Cl2NO2/c18-13-8-12-6-7-15(19)14(16(12)20-9-13)10-22-17(21)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
InChI Key |
KOKZLBMRXCPROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2=C(C=CC3=CC(=CN=C32)Cl)Cl |
Origin of Product |
United States |
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